![molecular formula C19H26N2O3 B15197366 2-[(1-tert-Butoxycarbonylpiperidin-4-yl)methyl]isoindolin-1-one](/img/structure/B15197366.png)
2-[(1-tert-Butoxycarbonylpiperidin-4-yl)methyl]isoindolin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-(1-oxoisoindolin-2-yl-methyl)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine carboxylates It is characterized by the presence of a tert-butyl ester group, a piperidine ring, and an isoindolinone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(1-oxoisoindolin-2-yl-methyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Isoindolinone Moiety: The isoindolinone moiety can be synthesized through the reaction of phthalic anhydride with an amine, followed by cyclization.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where the isoindolinone intermediate reacts with a piperidine derivative.
Esterification: The final step involves the esterification of the piperidine carboxylate with tert-butyl alcohol under acidic conditions to form the desired compound.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the isoindolinone moiety, converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted piperidine carboxylates.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: The compound serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Biological Probes: It can be used as a probe in biological studies to investigate the function of specific enzymes or receptors.
Medicine:
Drug Development: The compound is explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs targeting neurological disorders and cancer.
Industry:
Material Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(1-oxoisoindolin-2-yl-methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The isoindolinone moiety can interact with active sites of enzymes, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity to receptors, modulating their function. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- tert-Butyl 4-(1-oxoisoindolin-2-yl)piperidine-1-carboxylate
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
Comparison:
- Structural Differences: The presence of different substituents on the piperidine ring or isoindolinone moiety can significantly alter the compound’s reactivity and biological activity.
- Unique Properties: tert-Butyl 4-(1-oxoisoindolin-2-yl-methyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of tert-butyl 4-(1-oxoisoindolin-2-yl-methyl)piperidine-1-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C19H26N2O3 |
|---|---|
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
tert-butyl 4-[(3-oxo-1H-isoindol-2-yl)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H26N2O3/c1-19(2,3)24-18(23)20-10-8-14(9-11-20)12-21-13-15-6-4-5-7-16(15)17(21)22/h4-7,14H,8-13H2,1-3H3 |
Clave InChI |
IRQWQTVWUBIPKE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)CN2CC3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


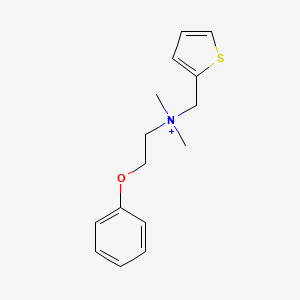
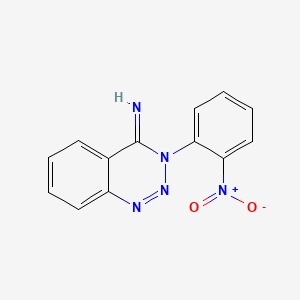
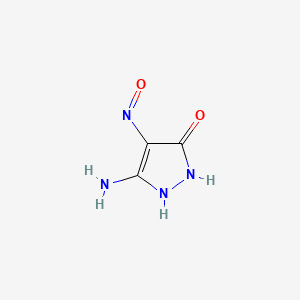
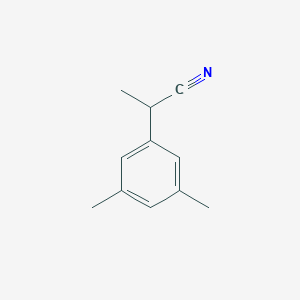
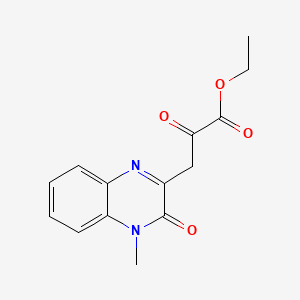
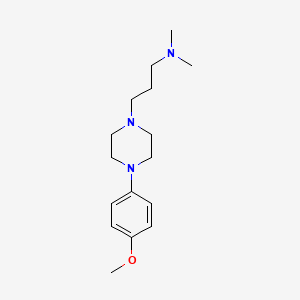
![methyl (E)-2-[(7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B15197328.png)
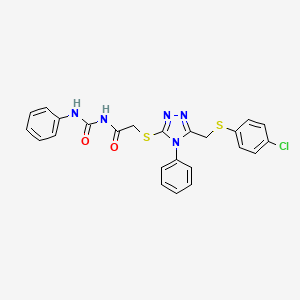
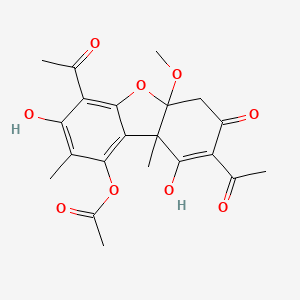
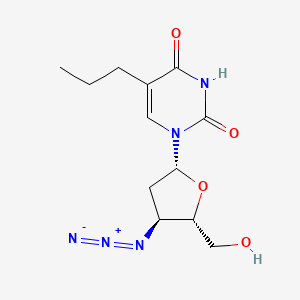
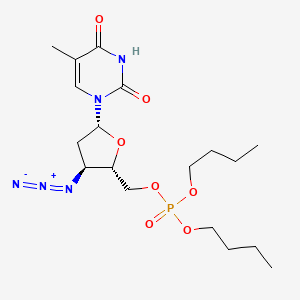
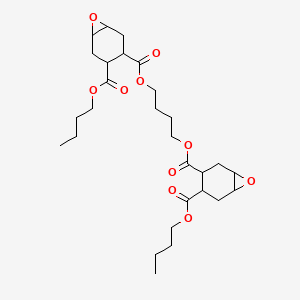
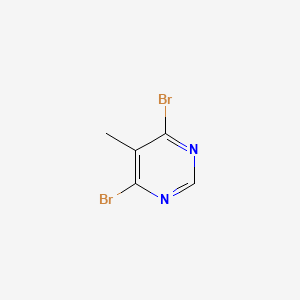
![1-[[4-(DiMethylaMino)-3-Methylphenyl]Methyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-iMidazo[4,5-c]pyridine-6-carboxylicacidditrifluoroacetate](/img/structure/B15197382.png)
